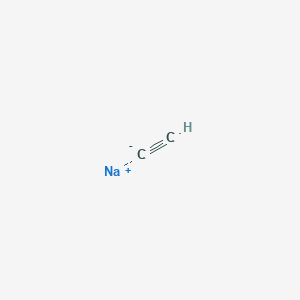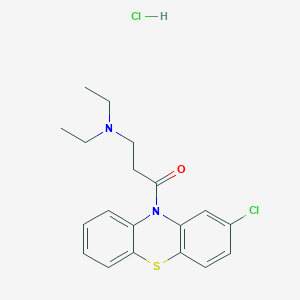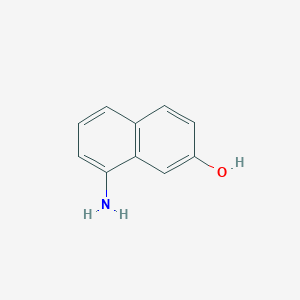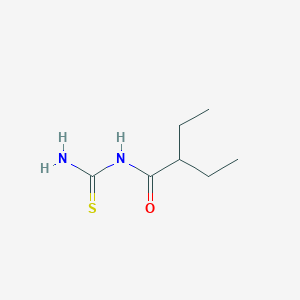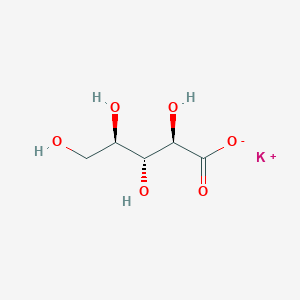
Potassium ribonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ribonate is a chemical compound that has been extensively researched for its potential applications in various fields, including biochemistry, molecular biology, and medicine. It is a derivative of ribonucleic acid (RNA), which is a crucial component of the genetic material of all living organisms.
Aplicaciones Científicas De Investigación
Potassium ribonate has numerous scientific research applications, including:
1. This compound structure and function: this compound can be used to study the structure and function of this compound molecules. By modifying specific sites in the this compound molecule, researchers can gain insights into how this compound interacts with other molecules and how it carries out its biological functions.
2. This compound-protein interactions: this compound can also be used to study the interactions between this compound and proteins. By attaching a potassium ion to specific sites in the this compound molecule, researchers can study how these interactions occur and how they affect cellular processes.
3. This compound-based therapeutics: this compound has potential applications in the development of this compound-based therapeutics. By modifying this compound molecules with a potassium ion, researchers can create molecules that are more stable and have improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of potassium ribonate is not fully understood, but it is thought to involve the interaction of the potassium ion with specific sites in the this compound molecule. This interaction may affect the structure and function of the this compound molecule, leading to changes in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is thought to have a variety of effects on cellular processes, including:
1. This compound stability: this compound can increase the stability of this compound molecules, making them more resistant to degradation.
2. This compound folding: this compound can affect the folding of this compound molecules, which can in turn affect their biological function.
3. This compound-protein interactions: this compound can affect the interactions between this compound and proteins, which can have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using potassium ribonate in lab experiments include its specificity and control over this compound modification. However, there are also limitations to its use, including its potential toxicity and the difficulty of synthesizing and purifying the compound.
Direcciones Futuras
There are numerous future directions for research on potassium ribonate, including:
1. This compound-based therapeutics: Further research is needed to determine the potential of this compound-modified this compound molecules as therapeutics.
2. This compound structure and function: More research is needed to understand the structure and function of this compound molecules and how they interact with other molecules.
3. This compound-protein interactions: Further research is needed to understand the interactions between this compound and proteins and how they affect cellular processes.
4. Synthesis and purification methods: More efficient and scalable synthesis and purification methods for this compound are needed to facilitate its use in research and potential therapeutic applications.
Conclusion:
This compound is a chemical compound that has potential applications in various fields, including biochemistry, molecular biology, and medicine. Its unique chemical structure allows for specific and controlled modification of this compound molecules, which can be used to study this compound structure and function, this compound-protein interactions, and potential therapeutic applications. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of using this compound in lab experiments and therapeutic applications.
Métodos De Síntesis
The synthesis of potassium ribonate involves the chemical modification of this compound molecules. This can be achieved by using a variety of chemical reagents, including periodate, cyanogen bromide, and sodium chlorite. These reagents can selectively cleave certain bonds in the this compound molecule, creating reactive sites that can be used to attach a potassium ion. The resulting compound, this compound, has a unique chemical structure that allows it to interact with other molecules in a specific and controlled manner.
Propiedades
Número CAS |
18315-89-4 |
|---|---|
Fórmula molecular |
C5H9KO6 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
potassium;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4-;/m1./s1 |
Clave InChI |
HSMKJRYJAZFMNP-WPFDICAFSA-M |
SMILES isomérico |
C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+] |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
SMILES canónico |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Sinónimos |
POTASSIUM RIBONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




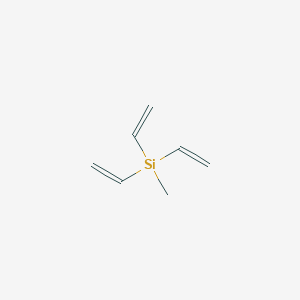
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
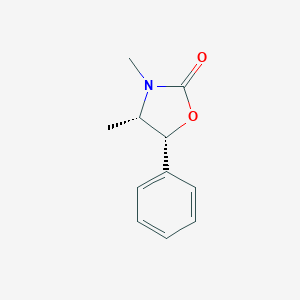
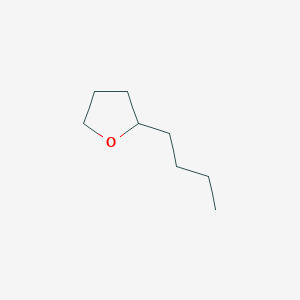
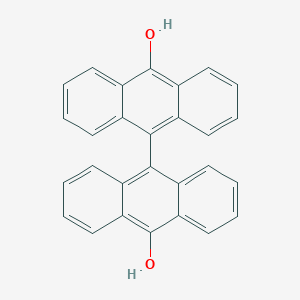
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)
